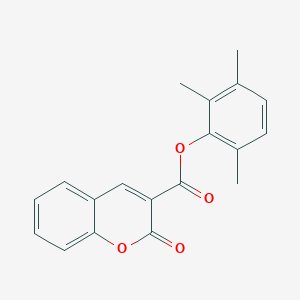

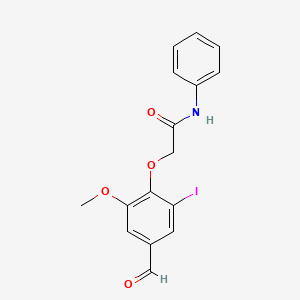

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties

Mechanism of Action

Target of Action

It is known that 2h-chromene derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

2h-chromene derivatives are known to exhibit their activities through multiple mechanisms . They might interact with their targets, leading to changes in the biological processes, which could result in the observed therapeutic effects.

Biochemical Pathways

Given the wide range of biological activities associated with 2h-chromene derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to cell proliferation (in the case of anticancer activity), neuronal signaling (for anticonvulsant activity), microbial growth (for antimicrobial activity), and glucose metabolism (for antidiabetic activity).

Result of Action

Based on the known activities of 2h-chromene derivatives , the compound could potentially inhibit cell proliferation (in cancer cells), modulate neuronal signaling (in convulsive disorders), inhibit microbial growth (in infections), inhibit cholinesterase activity (in Alzheimer’s disease), inhibit mycobacterial growth (in tuberculosis), and modulate glucose metabolism (in diabetes).

Preparation Methods

The synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid derivatives with 2,3,6-trimethylphenol. One common method involves the esterification of 2-oxo-2H-chromene-3-carboxylic acid with 2,3,6-trimethylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound has been investigated for its potential as a pancreatic lipase inhibitor, which could be useful in the treatment of obesity.

Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.

Comparison with Similar Compounds

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:

Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the 2,3,6-trimethylphenyl group, which may affect its biological activity and solubility.

6-bromo-2-oxo-2H-chromene-3-carboxylate:

2,3,6-trimethylphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate: The presence of a nitro group can enhance its electron-withdrawing properties, affecting its reactivity and interactions with biological targets.

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name |

(2,3,6-trimethylphenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-11-8-9-12(2)17(13(11)3)23-19(21)15-10-14-6-4-5-7-16(14)22-18(15)20/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFHFUJTODSQAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=CC=CC=C3OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide](/img/structure/B2936727.png)

![1-{1-[4-(Trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}pyrrolidine](/img/structure/B2936728.png)

![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2936731.png)

![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2936738.png)

![methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2936740.png)

![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)